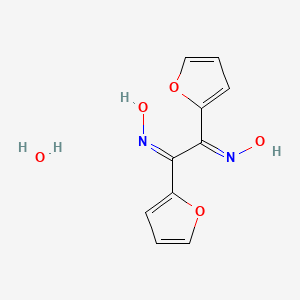

alpha Furildioxime

Description

Alpha Furildioxime, also known as Di-2-furanylethanedione dioxime, is a chemical compound with the molecular formula C10H8N2O4 and a molecular weight of 220.18 g/mol . It is characterized by its needle-like crystals and is highly soluble in alcohol and ether, while slightly soluble in benzene and petroleum ether . This compound is primarily used as a reagent in alcohol solutions for nickel detection, forming an orange-red complex .

Properties

Molecular Formula |

C10H10N2O5 |

|---|---|

Molecular Weight |

238.20 g/mol |

IUPAC Name |

(NZ)-N-[(2E)-1,2-bis(furan-2-yl)-2-hydroxyiminoethylidene]hydroxylamine;hydrate |

InChI |

InChI=1S/C10H8N2O4.H2O/c13-11-9(7-3-1-5-15-7)10(12-14)8-4-2-6-16-8;/h1-6,13-14H;1H2/b11-9-,12-10+; |

InChI Key |

DCWNKEASSHNEIR-OWCKVOPESA-N |

Isomeric SMILES |

C1=COC(=C1)/C(=N\O)/C(=N\O)/C2=CC=CO2.O |

Canonical SMILES |

C1=COC(=C1)C(=NO)C(=NO)C2=CC=CO2.O |

Origin of Product |

United States |

Preparation Methods

Alpha Furildioxime can be synthesized through various methods. One common synthetic route involves the reaction of furil with hydroxylamine hydrochloride in the presence of a base . The reaction typically proceeds under mild conditions, yielding this compound as the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Alpha Furildioxime undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized under specific conditions, although detailed information on the oxidation products is limited.

Reduction: Reduction reactions can be carried out using common reducing agents, leading to the formation of various reduced derivatives.

Substitution: This compound can participate in substitution reactions, particularly with metal ions, forming stable complexes.

Common reagents used in these reactions include hydroxylamine hydrochloride for synthesis, and various metal salts for complex formation. The major products formed from these reactions are typically metal complexes, such as the nickel complex mentioned earlier .

Scientific Research Applications

Alpha Furildioxime has several scientific research applications:

Mechanism of Action

The mechanism of action of alpha Furildioxime involves its ability to form stable complexes with metal ions. The compound has two oxime groups that can coordinate with metal ions, forming chelate complexes. This coordination is facilitated by the lone pairs of electrons on the nitrogen atoms of the oxime groups . The formation of these complexes is the basis for its use in metal ion detection and quantification .

Comparison with Similar Compounds

Alpha Furildioxime can be compared with other similar compounds, such as:

Furil: The precursor to this compound, used in its synthesis.

Glyoxime: Another dioxime compound with similar metal ion complexing properties.

Furfural: A related compound with different functional groups but similar structural features.

This compound is unique in its specific ability to form highly stable complexes with nickel and palladium, making it particularly valuable in analytical chemistry .

Q & A

Q. What are the established protocols for synthesizing and characterizing alpha-furildioxime in academic laboratories?

Alpha-furildioxime is synthesized via condensation reactions between furfural and hydroxylamine under controlled pH and temperature conditions. Characterization typically involves spectroscopic methods (e.g., IR, NMR) to confirm the dioxime structure and elemental analysis to verify purity . For reproducibility, ensure rigorous solvent purification and reaction stoichiometry, as impurities can lead to side products. Purity validation via melting point determination or HPLC is critical for subsequent analytical applications .

Q. How does alpha-furildioxime compare to other dioxime reagents (e.g., dimethylglyoxime) in metal-complexation studies?

Alpha-furildioxime exhibits superior solubility in aqueous and micellar media compared to dimethylglyoxime, which often requires alcoholic solvents. This property enhances its utility in spectrophotometric methods for nickel and rhenium determination, as micellar solutions (e.g., Triton X-100) improve sensitivity by stabilizing metal complexes . Comparative studies should include stability constants, detection limits, and interference profiles under varying pH and ionic strength .

Q. What are the key spectroscopic signatures of alpha-furildioxime-metal complexes?

Metal complexes (e.g., Ni(II), Re(VII)) with alpha-furildioxime show distinct UV-Vis absorption bands: Ni complexes absorb at ~450 nm in micellar media, while Re complexes exhibit peaks near 520 nm. IR spectra reveal shifts in the C=N and N–O stretching frequencies upon metal coordination. X-ray crystallography can further elucidate coordination geometry .

Advanced Research Questions

Q. How can researchers optimize experimental parameters for alpha-furildioxime-based flow injection analysis (FIA) systems?

Optimize FIA parameters such as flow rate (0.5–2.0 mL/min), reagent concentration (0.1–0.5 mM), and micellar phase composition to balance sensitivity and reproducibility. For nickel determination, a 1,2-dichlorobenzene extraction step prior to FIA improves selectivity by minimizing interference from Co(II) and Cu(II) . Validate results using standard reference materials and statistical reproducibility checks (e.g., RSD < 2%) .

Q. What strategies resolve contradictory data on stoichiometry and stability of alpha-furildioxime-metal complexes across studies?

Discrepancies in reported stoichiometries (e.g., 1:2 vs. 1:3 metal-ligand ratios) may arise from pH-dependent ligand protonation or solvent effects. Employ Job’s method of continuous variations and mole-ratio techniques under controlled conditions. Cross-validate with computational modeling (DFT) to predict stable coordination geometries . Document solvent dielectric constants and counterion effects in methodology .

Q. How can alpha-furildioxime be integrated into novel sensing platforms for trace metal detection?

Recent advances include immobilizing alpha-furildioxime on graphene oxide or quantum dots to enhance detection limits (e.g., sub-ppb levels for Ni). Electrochemical sensors modified with ligand-functionalized electrodes show promise for real-time monitoring. Calibration curves must account for matrix effects in environmental or biological samples .

Methodological and Reproducibility Considerations

Q. What are common pitfalls in reproducing alpha-furildioxime-based analytical methods?

Key issues include inconsistent pH adjustment (±0.1 units critical), micellar phase instability, and incomplete extraction. Standardize buffer preparation (e.g., acetate buffer pH 5.0) and pre-equilibrate organic phases. Use internal standards (e.g., Co(II) spiking) to correct for instrumental drift .

Q. How should researchers address interference from coexisting ions in alpha-furildioxime assays?

Masking agents like EDTA or thiourea can suppress interference from Fe(III) and Cu(II). For complex matrices, sequential extraction or chromatographic separation (e.g., HPLC-ICP-MS) coupled with alpha-furildioxime derivatization improves specificity .

Ethical and Documentation Standards

Q. What documentation is essential for publishing alpha-furildioxime-related research?

Include detailed synthetic procedures, spectral data, and statistical validation (e.g., LOD/LOQ, confidence intervals). Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental section formatting and supplementary data submission .

Q. How can researchers ensure ethical compliance in studies involving alpha-furildioxime?

Obtain institutional approval for hazardous chemical use and waste disposal. Cite prior work rigorously to avoid plagiarism, and disclose funding sources for reagent procurement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.